molecular formula C26H26N4O3S3 B2474418 2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 663218-80-2

2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide

Cat. No. B2474418
CAS RN: 663218-80-2
M. Wt: 538.7
InChI Key: GSOZEMOBFKPVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S3 and its molecular weight is 538.7. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound is used in chemical synthesis involving three-component condensation reactions, as seen in the creation of N-aryl- and N,N-diethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamides (Zamaraeva et al., 2016). This process contributes to the synthesis of complex molecular structures for potential applications in medicinal chemistry.
  • In crystallography, derivatives of this compound are analyzed to determine structural and conformation properties. For instance, the crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate was determined using single crystal XRD (Magerramov et al., 2010).

Biological Activity and Pharmacological Studies

  • The compound's derivatives are investigated for their biological activities. For example, spirothiazolidinone derivatives, which share a structural relation, have been evaluated for antiviral activity, showing potential against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
  • Compounds with similar molecular structures have been synthesized and tested for their antibacterial activity, indicating the potential for developing new antimicrobial agents (Güzel-Akdemir et al., 2020).

Medicinal Chemistry and Drug Design

  • Research into similar molecular structures has implications for drug design, particularly in creating new therapeutic agents. Studies on compounds like 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, related to the target compound, show promise in antioxidant and antibacterial activities (Karanth et al., 2019).
  • Investigations into the antitumor properties of related imidazotetrazines highlight the potential for the development of novel broad-spectrum antitumor agents (Stevens et al., 1984).

properties

IUPAC Name

2-[[2-[(3-ethyl-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S3/c1-3-30-25(33)21-16-10-9-14(2)11-19(16)36-24(21)29-26(30)34-13-20(31)28-23-17(22(27)32)12-18(35-23)15-7-5-4-6-8-15/h4-8,12,14H,3,9-11,13H2,1-2H3,(H2,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZEMOBFKPVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)SC5=C2CCC(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide

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